molecular formula C15H26O B15178299 5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one CAS No. 97659-28-4

5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one

Cat. No.: B15178299
CAS No.: 97659-28-4
M. Wt: 222.37 g/mol
InChI Key: APXJDWRZHXGCPY-UHFFFAOYSA-N
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Description

5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones. These compounds are characterized by a cyclohexene ring with a ketone functional group. The presence of ethyl, isopropyl, and methyl groups in the structure can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The ethyl, isopropyl, and methyl groups can be introduced through alkylation reactions using suitable alkyl halides and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Catalytic Hydrogenation: To form the cyclohexene ring.

    Selective Alkylation: Using specific catalysts to introduce the desired substituents.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The alkyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum for hydrogenation reactions.

Major Products Formed

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the alkyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Can act as ligands in catalytic reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Participation in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog with a cyclohexane ring and a ketone group.

    2,6-Diisopropylphenol: Similar in having isopropyl groups but with a phenol structure.

    5-Methylcyclohex-2-en-1-one: Similar but lacks the ethyl and isopropyl groups.

Uniqueness

5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications.

Properties

CAS No.

97659-28-4

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

5-ethyl-5-methyl-2,6-di(propan-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H26O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h8,10-11,13H,7,9H2,1-6H3

InChI Key

APXJDWRZHXGCPY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC=C(C(=O)C1C(C)C)C(C)C)C

Origin of Product

United States

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